7-Fluoro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione
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Overview
Description
7-Fluoro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione is a chemical compound with the molecular formula C8H4FNO3 and a molecular weight of 181.12 g/mol It is known for its unique structure, which includes a benzoxazine ring substituted with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione typically involves the reaction of 4-fluoroisatoic anhydride with appropriate reagents under controlled conditions . One common method involves the use of amines and formaldehyde to form N,N-dihydroxymethylamine, which then reacts with the labile hydrogen of the hydroxyl group and ortho-position of the phenol at elevated temperatures to form the oxazine ring .
Industrial Production Methods
Industrial production of this compound may involve solvent-free microwave thermolysis, which is a rapid, high-yielding, and environmentally friendly protocol compared to conventional reactions in solution phase . This method is advantageous due to its efficiency and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom in the benzoxazine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can introduce various functional groups into the benzoxazine ring .
Scientific Research Applications
7-Fluoro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Medicine: Research has explored its use in developing new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 7-Fluoro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione involves the inhibition of specific enzymes or molecular targets. For example, it has been identified as an inhibitor of protoporphyrinogen oxidase (protox), which is crucial in the biosynthesis of heme . This inhibition disrupts the production of essential biomolecules, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Flumioxazin: A commercial herbicide with a similar structure and mode of action.
7-Fluoro-6-nitro-3,4-dihydro-2H-1,4-benzoxazine: Another compound with a benzoxazine ring and fluorine substitution.
Uniqueness
7-Fluoro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione is unique due to its specific substitution pattern and the presence of the fluorine atom, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H4FNO3 |
---|---|
Molecular Weight |
181.12 g/mol |
IUPAC Name |
7-fluoro-1,3-benzoxazine-2,4-dione |
InChI |
InChI=1S/C8H4FNO3/c9-4-1-2-5-6(3-4)13-8(12)10-7(5)11/h1-3H,(H,10,11,12) |
InChI Key |
FQCBMEQQXHKLDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)OC(=O)NC2=O |
Origin of Product |
United States |
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